molecular formula C17H19ClN2O3S B5235329 N~1~-(3-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide

N~1~-(3-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5235329
M. Wt: 366.9 g/mol
InChI Key: SOMLNELZTXDWPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-(3-chloro-2-methylphenyl)-N2-ethyl-N2-(phenylsulfonyl)glycinamide, also known as CGP 49823, is a selective antagonist for the metabotropic glutamate receptor subtype 1 (mGluR1). It is a potent and specific inhibitor of mGluR1, and has been widely used in scientific research to investigate the role of mGluR1 in various biological processes.

Mechanism of Action

N~1~-(3-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823 acts as a selective antagonist for mGluR1, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. By blocking the activity of mGluR1, N~1~-(3-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823 inhibits the signaling pathways that are activated by glutamate, which is the primary excitatory neurotransmitter in the brain.
Biochemical and Physiological Effects:
N~1~-(3-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823 has been shown to have a number of biochemical and physiological effects, including the inhibition of glutamate release, the modulation of calcium signaling, and the regulation of synaptic plasticity. It has also been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~1~-(3-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823 in lab experiments is its specificity for mGluR1, which allows for the selective inhibition of this receptor without affecting other glutamate receptors. However, one limitation of using N~1~-(3-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823 is its relatively short half-life, which requires frequent dosing in order to maintain its inhibitory effects.

Future Directions

There are several potential future directions for research involving N~1~-(3-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823. One area of interest is the development of more potent and selective mGluR1 antagonists, which could have even greater therapeutic potential for neurological disorders. Another area of interest is the investigation of the role of mGluR1 in other biological processes, such as pain modulation and addiction. Finally, further research is needed to fully understand the biochemical and physiological effects of N~1~-(3-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823, and to identify any potential side effects or limitations associated with its use.

Synthesis Methods

The synthesis of N~1~-(3-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823 involves several steps, starting with the reaction of 3-chloro-2-methylbenzylamine with ethyl 2-bromoacetate to form the intermediate ethyl 2-(3-chloro-2-methylphenyl)acetate. This intermediate is then reacted with phenylsulfonyl chloride and triethylamine to form the final product, N~1~-(3-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823.

Scientific Research Applications

N~1~-(3-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823 has been extensively used in scientific research to investigate the role of mGluR1 in various biological processes. It has been shown to have potential therapeutic applications in the treatment of several neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy.

properties

IUPAC Name

2-[benzenesulfonyl(ethyl)amino]-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c1-3-20(24(22,23)14-8-5-4-6-9-14)12-17(21)19-16-11-7-10-15(18)13(16)2/h4-11H,3,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMLNELZTXDWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=C(C(=CC=C1)Cl)C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide

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